molecular formula C6H5FN2O2S B6602560 N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide CAS No. 2241514-60-1

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6602560
CAS No.: 2241514-60-1
M. Wt: 188.18 g/mol
InChI Key: MDUZWICIRWGKLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide involves a multi-step process. The initial step includes the reaction of 4-fluoro-5-nitrothiazole with ethyl formate to form 4-fluoro-5-formylthiazole. This intermediate is then reacted with acetamide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific substituents, such as the fluorine atom and formyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2S/c1-3(11)8-6-9-5(7)4(2-10)12-6/h2H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUZWICIRWGKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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